tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate
Overview
Description
tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate: is a complex organic compound that features a tert-butyl group, a diazepane ring, and a cyanocyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate typically involves multiple steps, starting with the preparation of the diazepane ring. The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine and halide precursors under basic conditions. The cyanocyclopentyl group is introduced via a nucleophilic substitution reaction using a cyanide source. The final step involves the protection of the amine group with a tert-butyl carbamate (Boc) group, which is achieved using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyanocyclopentyl group, where the cyanide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study the effects of diazepane derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can interact with active sites of enzymes, potentially inhibiting their activity. The cyanocyclopentyl group may enhance the binding affinity to specific receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,4-diazepane-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yl]piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate is unique due to the presence of both a diazepane ring and a cyanocyclopentyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-1,4-diazepane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3/c1-17(2,3)25-16(24)22-10-6-9-21(11-12-22)13-15(23)20-18(14-19)7-4-5-8-18/h4-13H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDFXUXYIAVXAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CC(=O)NC2(CCCC2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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